N-(3-acetylphenyl)formamide
Overview
Description
Synthesis Analysis
The synthesis of N-(3-Acetylphenyl)formamide and similar compounds involves several methods, including the use of formamides as amino group sources via C-N bond cleavage under metal-free conditions. An efficient approach has been developed for the oxidative coupling of acetophenones with formamides, generating the desired products in good yields using t-BuOOH/I(2)/PhCO(2)H (Zhao et al., 2013).
Molecular Structure Analysis
The molecular structure of N-(3-Acetylphenyl)formamide derivatives has been characterized in studies, showcasing the compound's conformation stabilized by intermolecular and intramolecular hydrogen bonds. Detailed structural analysis through DFT calculations and experimental methods like X-ray diffraction has provided insights into the molecular conformation and stability of these compounds (Oztaslar & Arslan, 2023).
Chemical Reactions and Properties
Chemical reactions involving N-(3-Acetylphenyl)formamide and its analogs include a variety of processes, such as the efficient use of formamides for the synthesis of α-ketoamides and the formation of S-linked conjugates in metabolic studies. These reactions demonstrate the compound's reactivity and its potential role in synthetic chemistry and biological processes (Zhao et al., 2013); (Mutlib et al., 1990).
Physical Properties Analysis
The physical properties of N-(3-Acetylphenyl)formamide derivatives, including their crystal structure and hydrogen bonding interactions, contribute to their stability and reactivity. These properties are essential for understanding the compound's behavior in different environments and its applicability in various chemical processes (Oztaslar & Arslan, 2023).
Chemical Properties Analysis
The chemical properties of N-(3-Acetylphenyl)formamide, including its reactivity with other compounds and its role in synthesis reactions, are of great interest. Studies on similar compounds have shown a range of chemical behaviors, including carbonyl anion formation and interactions with various organic substrates, highlighting the compound's versatility in chemical synthesis (Fraser & Hubert, 1974).
Scientific Research Applications
Atmospheric Chemistry Research : It's used to study gas-phase photooxidation mechanisms and their potential environmental implications (Barnes, Solignac, Mellouki, & Becker, 2010).
Synthesis of Chemical Compounds : This compound is instrumental in the synthesis of esters, ethers, thioethers, active methines, enamines, amidines, and epoxides (Abdulla & Brinkmeyer, 1979). It is also used in carbon-monoxide-free aminocarbonylation of aryl halides (Sawant, Wagh, Bhatte, & Bhanage, 2011), and in the preparation of carboxamide, carbamate, and urea derivatives for medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).
Medicinal Chemistry : It is used as an amino group source for synthesizing α-ketoamides under metal-free conditions (Zhao, Miao, Zhang, Zhou, & Wang, 2013) and exhibits significant anticonvulsant activity in several animal models (Robertson, Leander, Lawson, Beedle, Clark, Potts, & Parli, 1987).
Biological Research : It facilitates cell cycle analysis by flow cytometry (Carbonari, 2016) and exhibits radical scavenging activity (Xifeng, Se-kwon, Jung-Sook, Hong-Dae, & Byeng-Wha, 2006).
Material Sciences : Its derivatives show potential in structural analysis and exhibit antitumor activity (Polo-Cuadrado, Ferrer, Osorio, Brito, Cisterna, & Gutiérrez, 2021; Fahim & Shalaby, 2019).
Other Applications : It is used in producing various polycyclic N-hetero compounds (Hirota, Koyama, Nanba, Yamato, & Matsumura, 1978), and in the synthesis of isonitriles from N-substituted formamides (Wang, Wang, & Luo, 2014).
Safety And Hazards
Formamide, a key component of N-(3-acetylphenyl)formamide, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is suspected of causing cancer, may damage fertility, may damage the unborn child, and may cause damage to organs through prolonged or repeated exposure .
Future Directions
The development of green chemical reactions to synthesize formamide under ambient conditions is attractive but remains a great challenge . The electrochemical technique, especially driven by renewable energy, has gained increasing attention for the synthesis of many high-valued chemicals . This work offers a way to synthesize formamide via CN coupling and can be extended to substantially synthesize other value-added organonitrogen chemicals .
properties
IUPAC Name |
N-(3-acetylphenyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(12)8-3-2-4-9(5-8)10-6-11/h2-6H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUIHWHNWKWHPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399520 | |
Record name | N-(3-acetylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)formamide | |
CAS RN |
72801-78-6 | |
Record name | N-(3-acetylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-ACETYLFORMANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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